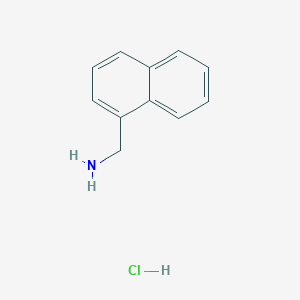

Naphthalen-1-ylmethanamine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

naphthalen-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXZCFUBZJBRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959918 | |

| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-74-2 | |

| Record name | 39110-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalen-1-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Naphthalen 1 Ylmethanamine Hydrochloride

Direct Synthesis and Salt Formation of Naphthalen-1-ylmethanamine Hydrochloride

The direct synthesis of naphthalen-1-ylmethanamine and its subsequent conversion to the hydrochloride salt is a fundamental process in organic chemistry. This section details the common catalytic methods and the critical aspects of salt formation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely utilized and efficient method for the synthesis of amines. rsc.org In the context of producing naphthalen-1-ylmethanamine, this typically involves the reduction of a suitable precursor, such as 1-naphthaldehyde (B104281) or 1-naphthalenecarbonitrile.

Reductive Amination of 1-Naphthaldehyde:

A common route is the reductive amination of 1-naphthaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then hydrogenated to the desired primary amine. researchgate.net Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation due to its high activity and selectivity. nih.govresearchgate.net The reaction is typically carried out under a hydrogen atmosphere. encyclopedia.pub

Hydrogenation of 1-Naphthalenecarbonitrile:

Alternatively, naphthalen-1-ylmethanamine can be synthesized via the catalytic hydrogenation of 1-naphthalenecarbonitrile. google.comgoogle.com This method also utilizes catalysts like Raney Nickel or palladium-based catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and selectivity towards the primary amine. google.comchemrxiv.org The use of ammonia during the hydrogenation can help to suppress the formation of secondary and tertiary amines as byproducts. google.comgoogle.com

| Catalyst | Precursor | Key Advantages |

| Pd/C | 1-Naphthaldehyde | High activity, good selectivity, widely used in reductive amination. nih.govresearchgate.netencyclopedia.pub |

| Raney Nickel | 1-Naphthalenecarbonitrile | Cost-effective, effective for nitrile reduction. google.com |

Optimization of Acidification and Salt Precipitation Conditions

Once the naphthalen-1-ylmethanamine free base is synthesized, it is converted to its hydrochloride salt for improved stability, handling, and solubility in certain solvents. researchgate.netgla.ac.uk This is achieved through the addition of hydrochloric acid. youtube.com

The process involves dissolving the amine in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (HCl) in a solvent like isopropanol (B130326) or ether, or by bubbling anhydrous HCl gas through the solution. sciencemadness.orggoogle.com The hydrochloride salt, being ionic, is typically less soluble in nonpolar organic solvents and will precipitate out of the solution. youtube.com

Key optimization parameters include:

Solvent System: The choice of solvent is crucial. A solvent that readily dissolves the free base but poorly dissolves the hydrochloride salt is ideal for maximizing precipitation and yield. sciencemadness.org

Acid Concentration and Addition Rate: The stoichiometry of the acid should be carefully controlled. A slow, dropwise addition of the acid can lead to the formation of larger, more easily filterable crystals.

Temperature: Cooling the reaction mixture after acid addition can further decrease the solubility of the salt and enhance precipitation.

An efficient sequence for preparing amine hydrochloride salts involves deprotection of a Boc-protected amine with 4M HCl in dioxane, which often yields the pure salt without the need for chromatography. nih.gov

Derivatization Strategies for this compound Analogues

The modification of this compound allows for the synthesis of a diverse range of analogues with potentially unique chemical and physical properties. These strategies primarily focus on N-substitution and functionalization of the naphthalene (B1677914) ring.

N-Substitution Reactions to Form Naphthalen-1-ylmethanamine Derivatives

The primary amine group of naphthalen-1-ylmethanamine is a versatile handle for various N-substitution reactions, leading to the formation of secondary and tertiary amines, as well as amides.

N-Alkylation: Secondary and tertiary amines can be prepared through N-alkylation. This can be achieved by reacting naphthalen-1-ylmethanamine with alkyl halides. niscpr.res.in For instance, the reaction with methyl iodide would yield N-methyl-1-(naphthalen-1-yl)methanamine.

N-Acylation: Amides are formed by the reaction of naphthalen-1-ylmethanamine with acylating agents such as acid chlorides or anhydrides. For example, reacting the amine with acetyl chloride in the presence of a base would produce N-(naphthalen-1-ylmethyl)acetamide.

Functionalization of the Naphthalene Ring System in Derived Compounds

The naphthalene ring itself can be functionalized through electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqwordpress.com The directing effects of the substituents on the ring will influence the position of the incoming electrophile. Naphthalene is more reactive than benzene (B151609) in these substitutions. libretexts.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The position of substitution on the naphthalene ring is influenced by reaction conditions. For example, sulfonation of naphthalene can yield the 1- or 2-sulfonic acid depending on the temperature. libretexts.orgyoutube.com

Synthetic Routes Utilizing Schiff Bases as Precursors

Schiff bases, or imines, are valuable intermediates in the synthesis of amines and their derivatives. nih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. eresearchco.comresearchpublish.com

Mannich-Type Reactions in the Synthesis of Naphthalen-1-ylmethanamine Analogues

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. The reaction utilizes an aldehyde (often non-enolizable, like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. The core of the reaction is the in-situ formation of an electrophilic iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound.

In the context of Naphthalen-1-ylmethanamine, its primary amine functionality makes it a suitable substrate for generating a key iminium ion intermediate. The general mechanism proceeds as follows:

Iminium Ion Formation: Naphthalen-1-ylmethanamine reacts with an aldehyde (e.g., formaldehyde) under acidic conditions. The primary amine performs a nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration leads to the formation of a N-(naphthalen-1-ylmethyl)methaniminium ion.

Enol Formation: Concurrently, an enolizable ketone, such as acetophenone, tautomerizes to its enol form, catalyzed by the acidic medium.

Carbon-Carbon Bond Formation: The electron-rich enol attacks the electrophilic carbon of the iminium ion. This step creates a new carbon-carbon bond and results in the formation of a β-amino carbonyl compound, which in this case is an analogue of Naphthalen-1-ylmethanamine.

This methodology allows for the introduction of diverse keto-alkyl side chains onto the Naphthalen-1-ylmethanamine scaffold, leading to a wide array of analogues. The choice of the enolizable carbonyl compound directly dictates the structure of the final product.

Design and Synthesis of Arylamidine Derivatives Incorporating the Naphthalen-1-ylmethanamine Moiety

Arylamidines are a class of compounds containing the RC(NR)NR₂ functional group and are valuable in medicinal chemistry. Synthesizing these derivatives using Naphthalen-1-ylmethanamine as a starting material can be achieved through several established methods. A common and effective route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt, known as a Pinner salt. This intermediate can then be reacted with an amine to yield the desired amidine.

A plausible synthetic pathway to generate an arylamidine derivative from Naphthalen-1-ylmethanamine is as follows:

Pinner Salt Formation: An aryl nitrile (e.g., benzonitrile) is treated with an alcohol (e.g., ethanol) and a strong acid like hydrogen chloride (HCl) to form the corresponding ethyl benzimidate hydrochloride (a Pinner salt).

Amidine Synthesis: The isolated Pinner salt is then reacted with Naphthalen-1-ylmethanamine. The primary amine of the naphthalenic precursor acts as a nucleophile, attacking the imidate carbon and displacing the alkoxy group to form the N-(naphthalen-1-ylmethyl)benzimidamide derivative.

An alternative, more direct approach involves the reaction of nitriles with amines in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), upon heating. For instance, reacting benzonitrile (B105546) with Naphthalen-1-ylmethanamine in the presence of AlCl₃ could directly yield the target arylamidine.

Conjugation Strategies for this compound in Complex Molecules

The primary amine group of Naphthalen-1-ylmethanamine is a versatile handle for covalent attachment (conjugation) to other molecules, including proteins, nanoparticles, and other complex structures. The reactivity of this amine allows for the use of several well-established bioconjugation strategies.

Key conjugation methods applicable to Naphthalen-1-ylmethanamine include:

Amide Bond Formation: The amine can react with molecules containing activated carboxylic acid groups, such as N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and forms a stable amide bond, making it one of the most common methods for labeling proteins.

Thiourea (B124793) Formation: Reaction with an isothiocyanate group (R–N=C=S) yields a stable thiourea linkage. This chemistry is pH-dependent, typically favoring reaction with amines in alkaline conditions (pH 9-11). It is widely used for attaching fluorescent labels like fluorescein-5-isothiocyanate (FITC) to proteins.

Reductive Amination: The primary amine can undergo a condensation reaction with an aldehyde or ketone on a target molecule to form a Schiff base (an imine). This intermediate is then reduced, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

These strategies ensure the stable, covalent incorporation of the naphthalen-1-ylmethanamine moiety into larger, more complex molecular systems for various applications.

Transformation Reactions Involving Naphthalen-1-ylmethanamine Precursors

Base-Induced Dehydrogenative and Dearomative Transformations to Dihydronaphthalene Derivatives

A notable transformation of 1-naphthylmethylamine precursors involves a base-induced dehydrogenative and dearomative process to yield 1,4-dihydronaphthalene-1-carbonitriles. This reaction is typically performed under solvothermal conditions using a strong base system, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in THF.

The proposed mechanism for this transformation is a multi-step sequence:

An initial β-hydride elimination from the potassium amide of the 1-naphthylmethylamine generates an aldimine and potassium hydride (KH).

A second β-hydride elimination occurs from the iminyl anion, leading to the formation of 1-naphthonitrile (B165113) and another equivalent of KH.

The freshly generated and highly reactive KH then performs a dearomative hydride addition to the in-situ formed 1-naphthonitrile. This addition occurs regioselectively at the C4 position of the naphthalene ring system.

This dearomatization step produces an α-cyano benzylic carbanion, which can be subsequently trapped by various electrophiles to introduce a functional group at the C1 position, creating a quaternary carbon center.

This protocol allows for the rapid construction of sp³-rich dihydronaphthalene scaffolds from flat aromatic naphthalene precursors.

Table 1: Functionalization of the α-Cyano Carbanion Intermediate

| Electrophile | Product | Yield (%) |

| H₂O (Protonation) | 1,4-Dihydronaphthalene-1-carbonitrile | 85 |

| Methyl Iodide | 1-Methyl-1,4-dihydronaphthalene-1-carbonitrile | 92 |

| Benzyl Bromide | 1-Benzyl-1,4-dihydronaphthalene-1-carbonitrile | 91 |

| Allyl Bromide | 1-Allyl-1,4-dihydronaphthalene-1-carbonitrile | 92 |

| Benzaldehyde | 1-(Hydroxy(phenyl)methyl)-1,4-dihydronaphthalene-1-carbonitrile | 70 |

Data sourced from JACS Au 2022, 2, 11, 2571–2577.

Construction of Quinazoline (B50416) Scaffolds Utilizing Naphthalen-1-ylmethanamine

Quinazolines and their derivatives are important heterocyclic scaffolds in medicinal chemistry due to their broad range of biological activities. While Naphthalen-1-ylmethanamine is not typically a direct precursor for the quinazoline ring itself, it can be incorporated into the final structure as a key substituent.

One synthetic strategy involves using Naphthalen-1-ylmethanamine as a building block in a multi-step synthesis. For example, research has demonstrated that naphthalen-1-ylmethanamine can be reacted with 2-bromobenzaldehydes in the presence of a copper catalyst to furnish the corresponding quinazoline product. In this tandem reaction, three C-N bonds are formed in a one-pot fashion under relatively mild conditions.

Another common method for quinazoline synthesis is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. To incorporate the naphthalen-1-ylmethyl moiety using this approach, one could first synthesize a custom amide, N-(naphthalen-1-ylmethyl)formamide, and then react it with an anthranilic acid.

A more direct incorporation involves the reaction of a pre-functionalized quinazoline with Naphthalen-1-ylmethanamine. For example, a 2-chloroquinazoline (B1345744) can be subjected to a nucleophilic aromatic substitution reaction with Naphthalen-1-ylmethanamine, where the primary amine displaces the chloride to form a 2-(N-(naphthalen-1-ylmethyl)amino)quinazoline derivative. This approach has been used to synthesize 2-substituted-N-(naphth-1-ylmethyl)pyrimidin-4-amines, a closely related heterocyclic system.

Advanced Spectroscopic and Structural Elucidation of Naphthalen 1 Ylmethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Naphthalen-1-ylmethanamine hydrochloride, the proton spectrum reveals characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the aminomethyl group.

The aminomethyl protons (-CH₂NH₃⁺) typically appear as a singlet or a broadened signal due to the interaction with the nitrogen atom and the acidic proton of the hydrochloride salt. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Detailed ¹H NMR data for this compound is often acquired in a deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

For a derivative such as N-Methyl-1-naphthalenemethylamine hydrochloride, the ¹H NMR spectrum would show an additional signal, typically a singlet or doublet, corresponding to the N-methyl group protons. nih.gov The chemical shift and multiplicity of this signal provide clear evidence of the N-methylation. nih.gov

¹H NMR Data for Naphthalen-1-ylmethanamine

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.30 - 8.20 | Multiplet |

| -CH₂- | 4.15 | Singlet |

| -NH₂ | 1.85 | Singlet |

Note: Data presented is for the free base, Naphthalen-1-ylmethanamine, and may vary for the hydrochloride salt. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the ten carbon atoms of the naphthalene ring and one for the aminomethyl carbon. The chemical shifts of the aromatic carbons are typically in the range of 120-140 ppm. The quaternary carbons (those not bonded to any hydrogens) usually have lower intensities compared to the protonated carbons.

The aliphatic carbon of the -CH₂NH₃⁺ group will appear at a higher field (lower ppm value) compared to the aromatic carbons. The specific chemical shift provides confirmation of the sp³-hybridized carbon attached to the nitrogen atom.

¹³C NMR Data for Naphthalen-1-ylmethanamine

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Naphthalene-C | 123.6 - 133.8 |

| -CH₂- | 43.5 |

Note: Data presented is for the free base, Naphthalen-1-ylmethanamine, and may vary for the hydrochloride salt. nih.gov

Diffusion-Ordered Spectroscopy (DOSY NMR) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. This is particularly useful for analyzing the purity of a sample or for studying intermolecular interactions. In the context of this compound, a DOSY experiment would show all the proton signals of the molecule aligned in a single row, corresponding to a single diffusion coefficient. This confirms that all the observed protons belong to the same molecular entity. If impurities were present, they would likely have different diffusion coefficients and would appear at different vertical positions in the 2D DOSY spectrum. This technique is also valuable for studying the aggregation behavior of molecules in solution. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become ionized.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, Naphthalen-1-ylmethanamine. The m/z value of this peak would be approximately 158.2 g/mol . This technique is highly sensitive and can be used to confirm the presence of the target compound in a sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This level of accuracy allows for the determination of the elemental formula of a molecule.

For Naphthalen-1-ylmethanamine, the computed exact mass of the free base (C₁₁H₁₁N) is 157.089149355 Da. nih.gov HRMS analysis would aim to measure a mass very close to this theoretical value. The high precision of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of the protonated molecule [C₁₁H₁₂N]⁺ would be measured and compared to the calculated value to confirm the elemental formula. This is a critical step in the definitive structural elucidation of a new or synthesized compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The presence of the primary amine hydrochloride is typically confirmed by broad absorptions in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. The C-H stretching vibrations of the naphthalene ring and the methylene (B1212753) group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations of the naphthalene ring usually appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the methylene group (scissoring) are anticipated around 1470-1450 cm⁻¹. Furthermore, the C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ range. Out-of-plane (OOP) bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the naphthalene ring.

A supporting information document on ResearchGate mentions the characterization of this compound, including FT-IR spectroscopy, confirming the use of this technique for its structural verification. google.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (salt) | 3200-2800 (broad) | R-NH₃⁺ |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000-2850 | -CH₂- |

| Aromatic C=C Stretch | 1600-1450 | Naphthalene Ring |

| CH₂ Bending (Scissoring) | 1470-1450 | -CH₂- |

| C-N Stretch | 1250-1020 | Aliphatic Amine |

| Aromatic C-H OOP Bending | 900-675 | Naphthalene Ring |

Raman Spectroscopy

For a related compound, N-Methyl-N-naphthylmethylamine hydrochloride, Raman spectroscopic data has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, indicating the utility of this technique for the analysis of such derivatives. google.com The C-H stretching and C=C stretching vibrations of the naphthalene ring would be prominent features. The presence of the hydrochloride salt may influence the spectral features of the aminomethyl group.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore responsible for its UV absorption profile. Naphthalene itself exhibits three characteristic absorption bands arising from π→π* transitions. These are typically observed around 220 nm, 275 nm, and 312 nm in a non-polar solvent.

The substitution of the aminomethyl group on the naphthalene ring is expected to cause a bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on these absorption bands due to the auxochromic nature of the amine group. The protonation of the amine to form the hydrochloride salt will likely result in a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the nitrogen is reduced. The solvent environment can also influence the position and intensity of the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π | ~220-230 | Naphthalene Ring |

| π→π | ~270-285 | Naphthalene Ring |

| π→π* | ~310-325 | Naphthalene Ring |

Chromatographic Techniques for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound and for identifying and quantifying any related impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such polar, ionizable compounds.

A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the buffer is a critical parameter to control the ionization state of the amine and any acidic or basic impurities, thereby affecting their retention and peak shape. An acidic pH is generally preferred to ensure the analyte is in its protonated form, leading to better peak symmetry. Detection is typically carried out using a UV detector set at one of the absorption maxima of the naphthalene chromophore (e.g., 220 nm or 280 nm) to ensure high sensitivity.

Impurity profiling by HPLC allows for the separation of the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products. The method would be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results. While specific HPLC methods for this compound are not detailed in publicly accessible literature, the principles of HPLC are routinely applied for the quality control of similar pharmaceutical compounds and intermediates.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides unparalleled insight into the solid-state conformation, crystal packing, and intermolecular interactions of a compound. For this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its precise molecular geometry and packing in the crystalline lattice.

While a specific, publicly available crystal structure determination for this compound has not been identified in the reviewed literature, the technique would reveal critical structural parameters. A hypothetical analysis would involve crystallizing the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern, arising from the interaction of X-rays with the electron clouds of the atoms, would be analyzed to determine the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal.

Furthermore, the analysis would yield the precise coordinates of each atom within the unit cell, allowing for the calculation of bond lengths, bond angles, and torsion angles. This information is crucial for confirming the connectivity of the naphthalen-1-yl, methanamine, and hydrochloride moieties. Key structural features, such as the planarity of the naphthalene ring system and the conformation of the methylaminomethyl side chain, would be unambiguously established.

For context, related naphthalene derivatives have been successfully characterized using X-ray diffraction. For instance, studies on other naphthalene-containing compounds have detailed the near planarity of the naphthalene system and have characterized various intermolecular hydrogen bonding and C-H···π interactions that dictate the supramolecular assembly. thermofisher.com

A comprehensive X-ray diffraction study on this compound would provide the following key data points, which are currently not available in published literature but would be essential for a complete structural understanding:

| Crystallographic Parameter | Hypothetical Data (To be determined by experiment) |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Key Bond Lengths (Å) | C-N, C-C, N-H, etc. |

| Key Bond Angles (°) | C-N-C, C-C-C, etc. |

| Hydrogen Bond Geometry | N-H···Cl distance and angle |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This method serves as a crucial checkpoint for verifying the empirical and molecular formula of a synthesized or purified substance, thereby confirming its stoichiometric composition. For this compound, elemental analysis provides quantitative evidence for the presence and relative abundance of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₂H₁₄ClN, and the atomic masses of its constituent elements. With a molecular weight of approximately 207.70 g/mol , the expected percentages are as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 69.40 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.80 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.07 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.74 |

| Total | 207.704 | 100.00 |

Experimentally, these percentages are determined through combustion analysis for C, H, and N, and typically through other methods like titration or ion chromatography for the chlorine content. In a standard combustion analysis, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The masses of these products are then used to calculate the mass percentages of C, H, and N in the original sample.

A comparison of the experimentally determined percentages with the calculated theoretical values provides a measure of the purity and correctness of the compound's assigned formula. Generally, a close agreement between the experimental and theoretical values, typically within a ±0.4% margin, is considered confirmation of the compound's stoichiometry. While specific experimental data for this compound is not detailed in the surveyed literature, this technique remains an indispensable part of its full characterization.

Computational and Theoretical Chemistry Studies on Naphthalen 1 Ylmethanamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and understanding electronic properties. scienceopen.com In studies of naphthalene (B1677914) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable conformation of the molecule (a minimum on the potential energy surface). scienceopen.comnih.govresearchgate.net

For Naphthalen-1-ylmethanamine hydrochloride, geometry optimization via DFT would calculate key structural parameters. These parameters include the bond lengths between atoms (e.g., C-C bonds in the naphthalene ring, C-N bond), bond angles, and the dihedral angles that define the molecule's three-dimensional shape. scienceopen.com The resulting optimized structure provides a detailed picture of the molecule's architecture. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. mdpi.com

Table 1: Representative Geometric Parameters Calculated via DFT for a Naphthalene Derivative (Note: This table is illustrative, based on typical values for similar compounds.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.37 - 1.42 Å |

| C-N | ~1.47 Å | |

| S-N | ~1.65 Å | |

| Bond Angle | C-S-N | ~108° |

| O-S-O | ~121° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. These methods are valuable for predicting spectroscopic parameters. niscpr.res.in

In the context of this compound, ab initio calculations, often at the HF level with various basis sets (e.g., 6-311++G**), can be used to compute properties like vibrational frequencies. niscpr.res.in While DFT methods are often more accurate for a given computational cost, ab initio calculations provide a fundamental theoretical baseline. By calculating the harmonic vibrational wavenumbers, researchers can predict the positions of absorption peaks in infrared (IR) and Raman spectra, which aids in the interpretation of experimental spectroscopic data. niscpr.res.innih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

For naphthalene-based compounds, the HOMO and LUMO energies are typically calculated using DFT methods. scienceopen.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating a greater tendency for intramolecular charge transfer. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In many naphthalene derivatives, the HOMO is often localized on the electron-rich naphthalene ring system, while the LUMO may be distributed across other parts of the molecule. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Naphthalene Derivative (Note: This table is illustrative, based on typical values.)

| Orbital | Energy (eV) |

| HOMO | -5.82 to -6.13 eV samipubco.com |

| LUMO | -1.07 to -1.38 eV |

| Energy Gap (ΔE) | ~4.75 eV samipubco.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the electronegative chlorine atom and potentially the π-electron cloud of the naphthalene ring. scienceopen.comnih.gov Conversely, regions of positive potential would be expected around the hydrogen atoms of the ammonium (B1175870) group (-NH2+), making this site a likely center for interactions with nucleophiles. MEP analysis is therefore invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. researchgate.net

Theoretical vibrational frequency calculations are performed to understand a molecule's vibrational modes, which correspond to the stretching, bending, and torsional motions of its atoms. These calculations are typically done using DFT methods (e.g., B3LYP/6-311+G**), and the results are compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.gov

To improve the agreement between theoretical and experimental data, the calculated harmonic frequencies are often multiplied by a scaling factor. niscpr.res.in A detailed assignment of each vibrational mode is achieved through Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. nih.gov For this compound, this analysis would help assign characteristic peaks, such as the C-H stretching of the aromatic ring, N-H stretching of the amine group, and various ring deformation modes. nih.govresearchgate.netifo.lviv.ua

Table 3: Representative Calculated Vibrational Frequencies and Assignments for Naphthalene Derivatives (Note: This table is illustrative, based on typical assignments and values.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3300 | ~3350 (IR) |

| C-H Stretch (Aromatic) | ~3100-3000 nih.gov | ~3050 (IR/Raman) niscpr.res.in |

| C=C Stretch (Aromatic) | ~1600-1450 | ~1580 (IR/Raman) |

| C-N Stretch | ~1250 | ~1260 (IR) |

| C-H Bending (out-of-plane) | ~950-750 | ~890 (IR) niscpr.res.in |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound, likely in an aqueous solution to mimic physiological conditions, would require a force field (a set of parameters describing the potential energy of the system). The simulation would track the trajectory of each atom, providing insights into the molecule's conformational flexibility, its interactions with solvent molecules (e.g., water), and the stability of its structure over time. Studies on naphthalene in different environments have used reactive force fields like ReaxFF or have simulated its behavior in complex systems like micelles. researchgate.netresearchgate.net Such simulations can reveal how the molecule rotates and folds, and how it forms hydrogen bonds with its surroundings, offering a dynamic perspective that is inaccessible to static quantum calculations.

Conformational Analysis of this compound

The three-dimensional structure of a molecule is pivotal to its function. Conformational analysis of this compound involves identifying its stable isomers and the energy barriers between them. Techniques such as Density Functional Theory (DFT) are employed to explore the potential energy surface of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational methods, provides experimental validation of theoretical findings. By comparing experimental and computed NMR parameters, such as coupling constants and intramolecular distances, the most probable conformations in solution can be determined. researchgate.net For example, 2D NOESY experiments can reveal spatial correlations between protons, confirming the proximity of certain groups as predicted by the lowest energy conformers. nih.gov

Table 1: Illustrative Conformational Analysis Data for a Naphthalene Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 175.8 | 0.00 | 75.2 |

| Syn-periplanar | 5.2 | 1.71 | 24.8 |

This table illustrates the type of data generated from conformational analysis, showing the relative stability and population of different conformers of a naphthalene derivative at equilibrium. Data is representative and based on findings for structurally similar compounds. nih.gov

Ligand-Target Interaction Dynamics

To understand how this compound might interact with a biological target, such as a protein, molecular dynamics (MD) simulations are employed. MD simulations provide a detailed view of the dynamic changes in the ligand-target complex over time, offering insights into the stability of the interaction and the key residues involved.

The simulation begins with the docking of the ligand into the active site of the protein. The entire system, including the protein, ligand, and surrounding solvent molecules, is then subjected to a series of calculations that simulate the movements of atoms and molecules over a period of nanoseconds or even microseconds. fossee.in The trajectory from the MD simulation can be analyzed to determine various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable complex is often characterized by low and converging RMSD values for both the ligand and the protein. fossee.in

Furthermore, analysis of the MD trajectory can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that contribute to the binding affinity. For instance, the percentage of simulation time that a particular hydrogen bond is maintained can be calculated, highlighting its importance in stabilizing the complex. fossee.in In studies of related naphthalene compounds, MD simulations have been used to investigate their accumulation and orientation within micelles, demonstrating the versatility of this technique in studying molecular interactions in various environments. researchgate.net

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Transition State Analysis

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods are crucial for identifying these transient and unstable structures. eurekalert.org For reactions involving this compound, such as its synthesis or metabolism, transition state analysis can elucidate the reaction pathway and the factors that influence the reaction rate.

Modern computational techniques, such as the Nudged Elastic Band (NEB) method and more recent, efficient algorithms, are used to locate the transition state between a known reactant and product. eurekalert.orgsciencedaily.com These methods optimize a path connecting the reactant and product to find the saddle point on the potential energy surface, which corresponds to the transition state. eurekalert.org

For example, in a substitution nucleophilic bimolecular (SN2) reaction involving a naphthalene derivative, the transition state would feature the partial formation of a new bond and the partial breaking of an existing bond. fossee.in The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from this analysis and is a key determinant of the reaction rate. fossee.in

Free Energy Calculations (e.g., MM-PBSA)

The binding affinity of a ligand to its target is quantified by the binding free energy (ΔG_bind). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating this value from MD simulation trajectories. nih.govnih.gov These methods offer a balance between accuracy and computational cost. 34.237.233

The MM-PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. researchgate.net The calculation involves taking snapshots from the MD simulation of the complex and calculating the individual energy terms for the protein, the ligand, and the complex. 34.237.233 The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. researchgate.net

The total binding free energy can be decomposed into contributions from different types of interactions, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. frontiersin.org This decomposition provides valuable insights into the driving forces of the binding process.

Table 2: Illustrative MM-PBSA Binding Free Energy Calculation for a Ligand-Protein Complex

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -55.73 |

| Electrostatic Energy | -21.55 |

| Polar Solvation Energy | 32.18 |

| SASA Energy (Non-polar) | -4.18 |

| Binding Free Energy (ΔG_bind) | -49.28 |

This table presents a sample breakdown of the binding free energy for a ligand complexed with a protein, as calculated by the MM-PBSA method. The negative binding free energy indicates a favorable interaction. Data is representative and based on findings for structurally similar compounds. frontiersin.org

In Silico Prediction of Biological Activity

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov It is a powerful tool in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. unar.ac.id

In a typical molecular docking study, a three-dimensional model of the target protein is used. The ligand, in this case, this compound or its analogs, is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to evaluate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode. nih.gov

Docking studies on naphthalene derivatives have been performed against various protein targets. For example, novel 1-hydroxy-naphthyl substituted heterocycles have been docked into the active site of penicillin-binding protein from Escherichia coli to understand their antimicrobial activity. nih.gov Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been docked against carbonic anhydrase IX, a cancer-related protein, to evaluate their inhibitory potential. mdpi.com The results of these studies, often presented as a binding affinity or docking score, provide a qualitative prediction of the ligand's potency.

Table 3: Illustrative Molecular Docking Results for Naphthalene Derivatives Against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | Tyr159, His200, Trp209 |

| Derivative B | -9.2 | Tyr159, Gln192, His200 |

| Derivative C | -7.8 | Trp209, Phe210 |

| Reference Inhibitor | -8.4 | Tyr159, His200 |

This table provides representative molecular docking data for a series of naphthalene derivatives against a hypothetical protein target. The docking score indicates the predicted binding affinity, and the key interacting residues are those in the protein's active site that form significant interactions with the ligand. Data is representative and based on findings for structurally similar compounds. nih.govmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Evaluation

Specific in silico ADMET property evaluations for this compound are not available in published research. Computational studies providing predictions for key parameters such as aqueous solubility, Caco-2 permeability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, or toxicity endpoints (e.g., mutagenicity, carcinogenicity) have not been reported for this compound.

Comparison of Theoretical and Experimental Data

There is no available research that presents a direct comparison of theoretical and experimental data for this compound. Such a comparison would typically involve correlating computationally derived data (e.g., optimized molecular geometry, vibrational frequencies from DFT calculations, predicted UV-Vis spectra) with experimental results from techniques like X-ray crystallography, FT-IR, and UV-Vis spectroscopy. Without these dedicated studies, a comparative analysis cannot be conducted.

Applications and Translational Research of Naphthalen 1 Ylmethanamine Hydrochloride in Medicinal Chemistry and Beyond

Drug Design and Development Leveraging the Naphthalene (B1677914) Scaffold

The naphthalene ring system is a prominent feature in many biologically active molecules. Its unique structural and physicochemical properties make it an attractive scaffold for medicinal chemists to explore in the quest for new drugs.

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal potency or pharmacokinetic properties. The naphthalene scaffold has been instrumental in this initial phase. For instance, during a screening for new antifungal agents, bis(naphthalenemethyl)amines were identified as having more potent antifungal activity than the established drug clotrimazole, which established this class of compounds as promising leads for further development. nih.gov

Once a lead is identified, the process of optimization begins, where chemists systematically modify the structure to improve its characteristics. The introduction of a naphthalene ring can be a key optimization strategy. In the development of inhibitors for the NLRP3 inflammasome, which is implicated in inflammatory diseases, researchers found that incorporating a naphthalene ring into the lead structure resulted in better activity compared to a simple benzene (B151609) ring. mdpi.com This suggests that the increased size and specific electronic properties of the naphthalene group can enhance interactions with biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. Such studies on naphthalene derivatives have provided critical insights for drug design. Early SAR studies on naphthalenemethylamine derivatives indicated that benzylamines, a class to which the subject compound belongs, possessed potent antifungal activity. nih.gov This foundational work guided the structural modifications that ultimately led to the development of the antifungal drug butenafine. nih.gov

More detailed SAR studies have quantified the impact of various substituents on the naphthalene core. One analysis of 22 naphthalene derivatives revealed that properties such as hydrogen acceptance, hydrophobicity (pi), and electronic effects (F and R constants) were key determinants of biological activity. nih.gov The study produced a quantitative model demonstrating that hydrophobicity and the ability to accept hydrogen bonds were the most significant factors, accounting for 71% of the variation in biological response. nih.gov In another study focusing on anti-inflammatory activity, researchers synthesized 18 different naphthalene derivatives and tested their effects on neutrophils. researchgate.net The results showed how different substitutions at various positions on the naphthalene ring either enhanced or disfavored the desired inhibitory effects, providing a clear roadmap for designing more potent anti-inflammatory agents. researchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Naphthalene Derivatives

| Structural Feature / Property | Impact on Biological Activity | Therapeutic Area | Source(s) |

|---|---|---|---|

| Benzylamine Moiety | Potent antifungal activity | Antifungal | nih.gov |

| Naphthalene Ring vs. Benzene Ring | Naphthalene showed better activity | Anti-inflammatory | mdpi.com |

| Hydrophobicity (pi) & Hydrogen Acceptance (Ha) | Most important parameters for biological response | General Activity | nih.gov |

| Esterification at 1-naphthalene position | Enhanced antioxidant activity | Anti-inflammatory | researchgate.net |

Enhancement of Pharmacokinetic Profiles through Targeted Structural Modification

A drug's efficacy depends not only on its potency but also on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The naphthalene scaffold offers a platform for targeted structural modifications to improve these properties. The inherent lipophilicity (fat-solubility) of naphthalene, evidenced by its high logP value, means it can be readily absorbed. researchgate.net However, this property often needs fine-tuning to balance absorption with solubility and metabolism. researchgate.net

Computational tools and models are crucial in predicting these properties. Physiologically based pharmacokinetic (PBPK) models have been developed for naphthalene to accurately predict its internal dosage and distribution, which is vital for assessing safety and efficacy. nih.gov Computer-aided analyses predict that the naphthalene core has a high level of absorption when administered orally (around 95%) and can permeate the blood-brain barrier, though it may also inhibit certain metabolic enzymes like CYP1A2. researchgate.net By creating analogues, as was done in the synthesis of novel naftifine-like compounds, chemists can systematically alter the naphthalene core's substituents to optimize this ADME profile, aiming for better stability, distribution, and reduced toxicity. researchgate.netmdpi.com

Role as Pharmaceutical Intermediates

Beyond its direct use as a scaffold in drug design, Naphthalen-1-ylmethanamine hydrochloride is a valuable chemical intermediate—a building block used in the synthesis of more complex active pharmaceutical ingredients (APIs).

Synthesis of Specific Therapeutic Agents (e.g., Butenafine, Naftifine)

N-methyl-1-naphthalenemethylamine, the free base of this compound, is a key precursor in the manufacture of two important antifungal drugs: Naftifine and Butenafine. pharmaffiliates.comgoogle.comgoogle.com Both drugs function by inhibiting the enzyme squalene (B77637) epoxidase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov

The synthesis of Naftifine involves reacting N-methyl-1-naphthalenemethylamine with cinnamyl chloride or a related cinnamyl derivative. google.comniscpr.res.in Several patented processes describe this transformation, highlighting the industrial importance of the intermediate. google.comgoogle.com One method involves synthesizing N-methyl-1-naphthalenemethylamine from 1-chloromethyl naphthalene and methylamine (B109427) as a distinct step before its condensation with the cinnamyl component. google.com

The synthesis of Butenafine similarly relies on N-methyl-1-naphthalenemethylamine as the starting framework. In this case, the intermediate is reacted with p-tert-butylbenzyl chloride or p-tert-butylbenzyl alcohol under specific catalytic conditions to yield Butenafine. google.comgoogle.com The process is efficient and demonstrates the utility of the naphthalen-1-ylmethylamine core in constructing the final drug molecule. google.com

Table 2: Synthesis of Therapeutic Agents from N-Methyl-1-naphthalenemethylamine

| Starting Intermediate | Key Reactant | Product | Therapeutic Class | Source(s) |

|---|---|---|---|---|

| N-methyl-1-naphthalenemethylamine | Cinnamyl chloride | Naftifine | Antifungal | google.com |

| N-methyl-1-naphthalenemethylamine | p-tert-butylbenzyl chloride | Butenafine | Antifungal | google.com |

| N-methyl-1-naphthalenemethylamine | p-tert-butylbenzyl alcohol | Butenafine | Antifungal | google.com |

Development of Quinazoline (B50416) Derivatives as Therapeutic Candidates

The quinazoline ring system is another "privileged scaffold" in medicinal chemistry, forming the core of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant effects. nih.gov The development of novel quinazoline derivatives is an active area of research.

There is a clear intersection between naphthalene-based compounds and quinazoline therapeutics. Phenyl-substituted naphthalenes have been identified as potent antibacterial agents that act by targeting FtsZ, a protein essential for bacterial cell division. nih.gov This provides a strong rationale for incorporating the naphthalen-1-ylmethyl moiety, provided by this compound, into quinazoline structures. By using the subject compound as a synthetic building block, chemists can create novel quinazoline derivatives that combine the proven therapeutic potential of the quinazoline core with the unique biological activities conferred by the naphthalene group, aiming to develop new candidates for treating bacterial infections and other diseases. nih.govnih.gov

Table 3: Reported Therapeutic Activities of Quinazoline Derivatives

| Therapeutic Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Inhibition of EGFR-TK | nih.gov |

| Anti-inflammatory | Inhibition of TNF-α secretion | nih.gov |

| Antibacterial | Activity against E. coli, S. aureus, etc. | nih.govnih.gov |

| Antifungal | Promising activity against various fungal strains | nih.gov |

| Antimalarial | Activity against malaria parasites | nih.gov |

| Anticonvulsant | Central nervous system activity | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-1-naphthalenemethylamine |

| Butenafine |

| Butenafine hydrochloride |

| Naftifine |

| Naftifine hydrochloride |

| Quinazoline |

| Clotrimazole |

| (E)-1,3-Diphenyl-2-Propen-1-One |

| bis(naphthalenemethyl)amines |

| 1-chloromethyl naphthalene |

| Methylamine |

| Cinnamyl chloride |

| p-tert-butylbenzyl chloride |

| p-tert-butylbenzyl alcohol |

| Ergosterol |

| Squalene epoxidase |

| N-p-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride |

| 2-hydroxymethyl-1-naphthol diacetate |

| N,N-bis(2-hydroxy-1-naphthylmethyl) amine |

| Cyanuric acid |

| Melamine |

| Barbituric acid |

| p-toluenesulfonic acid |

| Methanesulfonic acid |

| Sulfamic acid |

| Paraformaldehyde |

| Indomethacin |

| Terbinafine |

| Tolnaftate |

| Bifonazole |

| Cryptococcus neoformans |

| Candida albicans |

| Aspergillus |

| Trichophyton rubrum |

| Trichophyton mentagrophytes |

| 1,2-naphthquinone |

| 1,2-dihydroxynaphthalene |

| 2-naphthoic acid |

| 1-naphthol |

| 2-naphthol |

| N-methyl-1-naphthoyl chloride |

| N-(4-tert-butylbenzyl)-N-methyl-1-naphthamide |

| Lithium aluminum hydride |

| Thionyl chloride |

Catalytic Applications in Organic Synthesis

Naphthalen-1-ylmethanamine and its derivatives have emerged as versatile ligands and building blocks in the field of organic synthesis, particularly in catalysis. Their rigid naphthalene backbone and the reactive aminomethyl group allow for the construction of diverse ligand architectures that can coordinate with various transition metals, facilitating a wide range of chemical transformations.

Transition Metal-Catalyzed Reactions (e.g., Cu, Mn, Fe, Co, Pd, Ir Catalysis)

The utility of naphthalen-1-ylmethanamine derivatives as ligands in transition metal-catalyzed reactions is a growing area of research. These ligands can influence the reactivity, selectivity, and efficiency of catalytic systems.

Copper (Cu) Catalysis: Derivatives of naphthalen-1-ylmethanamine have been successfully employed as ligands in copper-catalyzed cross-coupling reactions. For instance, N,N′-bis(naphthalen-1-ylmethyl)oxalamide, a derivative of naphthalen-1-ylmethanamine, has been used in combination with copper(I) oxide as a highly effective catalyst system for the amination of aryl bromides and iodides. Current time information in Cass County, US. These reactions are fundamental in the synthesis of anilines and other nitrogen-containing compounds. The use of diamine ligands, in general, has been shown to promote copper-catalyzed reactions under milder conditions. nih.gov Another example includes the copper-catalyzed C-H sulfonylation of naphthylamides, demonstrating the versatility of copper catalysis with naphthalene-based substrates. psu.edu

Manganese (Mn) Catalysis: While manganese is an earth-abundant and low-toxicity metal, its use in catalysis is an emerging field. researchgate.net Manganese catalysts have shown promise in a variety of transformations, including C-H functionalization. For example, dinuclear manganese complexes have been investigated for their catalytic activity in oxidation reactions. nih.gov However, the specific application of this compound or its direct derivatives as ligands in manganese-catalyzed reactions is not extensively documented in the current literature. Research in this area is more focused on ligands such as those based on 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN).

Iron (Fe) Catalysis: Iron catalysis is attractive due to the low cost and low toxicity of iron. Chiral ligands are often employed in iron-catalyzed asymmetric reactions. For instance, iron complexes with bisquinolyldiamine ligands have been used for the asymmetric oxidative coupling of 2-naphthols. bldpharm.com While this demonstrates the potential of iron catalysis with naphthalene-containing substrates, the direct use of this compound as a ligand is not a common strategy reported in the literature. Iron-catalyzed C-H functionalization of 1,4-naphthoquinones has also been explored using visible light. nih.gov

Cobalt (Co) Catalysis: Cobalt catalysts, often in combination with specific ligands, are effective in reactions like alkene hydrosilylation and hydroamination. mdpi.compsu.edu For example, cobalt naphthenate combined with N,P-ligands has been used for the hydrosilylation of alkenes. mdpi.com Unsymmetric NNN-tridentate ligands have been shown to promote cobalt-catalyzed radical hydroamination of alkenes. psu.edu Similar to manganese and iron, the specific use of this compound as a primary ligand in cobalt catalysis is not a widely reported area of investigation.

Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, and ligand design plays a crucial role. Halogen-bridged methylnaphthyl palladium dimers have been developed as efficient catalyst precursors for various cross-coupling reactions, including Buchwald-Hartwig aminations. nih.gov These precursors react with a variety of phosphine (B1218219) and carbene ligands to form the active catalytic species. Additionally, palladium-catalyzed C8-H acylation of 1-naphthylamine (B1663977) derivatives highlights the utility of this metal in functionalizing the naphthalene core. youtube.com

Iridium (Ir) Catalysis: Iridium catalysts are powerful tools for C-H activation and other transformations. Sulfhydryl-directed iridium-catalyzed C-H/diazo coupling and tandem annulation of naphthalene-1-thiols have been developed to construct naphtho[1,8-bc]thiopyrans. rsc.org Furthermore, dinuclear iridium complexes featuring bidentate C^N ligands have been utilized for the N-alkylation of amines through a hydrogen borrowing mechanism. rsc.org Free-amine-directed iridium-catalyzed C-H bond activation and cyclization of naphthalen-1-amines with diazo compounds have also been reported. nih.gov

| Transition Metal | Catalytic Application | Ligand Type/Derivative Mentioned |

|---|---|---|

| Copper (Cu) | C-N Cross-Coupling | N,N′-bis(naphthalen-1-ylmethyl)oxalamide |

| Manganese (Mn) | Oxidation Reactions | 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN) based |

| Iron (Fe) | Asymmetric Oxidative Coupling | Bisquinolyldiamine ligands |

| Cobalt (Co) | Alkene Hydrosilylation | N,P-ligands |

| Palladium (Pd) | Cross-Coupling Reactions | Halogen-bridged methylnaphthyl dimers (precursors) |

| Iridium (Ir) | C-H Activation/Annulation | Bidentate C^N ligands, Sulfhydryl-directed |

Asymmetric Catalysis Involving Naphthalen-1-ylmethanamine Derivatives

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral amines are valuable precursors for such ligands. nih.gov While the direct use of chiral derivatives of this compound is not extensively detailed, the principles of asymmetric catalysis suggest their potential.

The synthesis of chiral amines and their subsequent conversion into ligands for asymmetric catalysis is a well-established strategy. rsc.org For example, nickel-catalyzed enantioselective hydroalkylation of acyl enamines using chiral BOX-based ligands can produce chiral amides, including those with a naphthalene moiety, with high enantioselectivity (up to 95% ee). nih.gov This demonstrates that chiral environments created by ligands can effectively control the stereochemical outcome of a reaction.

In the context of naphthalen-1-ylmethanamine, a chiral derivative could potentially be used as a ligand in various asymmetric transformations. The synthesis of such chiral derivatives could be achieved through resolution of the racemic amine or by asymmetric synthesis. Once obtained, these chiral ligands could be applied in reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The rigid naphthalene scaffold would provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity.

For instance, in a hypothetical scenario, a chiral Schiff base ligand derived from naphthalen-1-ylmethanamine could be used in a metal-catalyzed asymmetric aldol (B89426) reaction. The stereochemical outcome of such a reaction would be highly dependent on the structure of the ligand and its coordination to the metal center.

| Catalytic Approach | Reaction Type | Key Feature | Potential Outcome |

|---|---|---|---|

| Chiral Ligand Synthesis | Resolution or Asymmetric Synthesis | Creation of enantiopure naphthalen-1-ylmethanamine derivatives | Access to novel chiral ligands |

| Asymmetric Catalysis | Various (e.g., reduction, C-C coupling) | Use of chiral naphthalen-1-ylmethanamine-based ligands | Enantiomerically enriched products |

Chemical Probes and Tools for Biological Research

The unique photophysical properties of the naphthalene scaffold make its derivatives, including those of naphthalen-1-ylmethanamine, excellent candidates for the development of chemical probes and tools for biological research. nih.gov These probes are instrumental in visualizing and quantifying biological molecules and processes.

Naphthalene-based fluorescent probes are characterized by their rigid planar structure and large π-electron conjugated system, which often result in high quantum yields and excellent photostability. nih.gov The aminomethyl group in naphthalen-1-ylmethanamine provides a convenient handle for further functionalization, allowing for the attachment of recognition moieties or other signaling units.

Derivatives of 1,8-naphthalimide, which can be synthesized from naphthalene precursors, are particularly prominent as fluorescent cellular imaging agents. These compounds can be designed to target specific cellular compartments or to respond to changes in the cellular environment, such as pH or the presence of specific ions. For instance, naphthalimide-based probes have been developed for the detection of glutathione (B108866) in living cells and have shown potential in the diagnosis of diseases like sepsis. mdpi.com The fluorescence of these probes can be modulated by their interaction with the target analyte, leading to a "turn-on" or "turn-off" response.

The general strategy for designing such probes often involves a donor-π-acceptor (D-π-A) architecture, where the naphthalene moiety can act as the π-system. rsc.org The emission properties of these probes can be fine-tuned by modifying the donor and acceptor groups. This allows for the development of probes with long-wavelength emission, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.

| Probe Type | Application | Key Feature of Naphthalene Scaffold | Example Derivative Class |

|---|---|---|---|

| Fluorescent Probes | Detection of ions (e.g., Al³⁺) | Good modifiability and luminescence properties | Schiff base derivatives |

| Cellular Imaging Agents | Visualizing cellular structures and processes | High quantum yield and photostability | 1,8-Naphthalimide derivatives |

| Biosensors | Quantification of biomolecules (e.g., glutathione) | Hydrophobic nature and selective binding | Naphthalene-2,3-dicarboxaldehyde (NDA) based |

Future Perspectives and Emerging Research Avenues for Naphthalen 1 Ylmethanamine Hydrochloride

Advancements in Sustainable Synthesis Methods

The chemical industry's shift towards green chemistry is influencing the synthesis of naphthalen-1-ylmethanamine and its derivatives. Research is focused on developing more environmentally friendly and economically viable processes that minimize waste, reduce energy consumption, and utilize safer reagents.

One promising approach involves the use of eco-friendly, heterogeneous basic catalysts like chitosan. mdpi.com Chitosan, a naturally occurring biopolymer, has been successfully employed as a catalyst in the synthesis of pyrazole (B372694) derivatives from 3-dimethylamino-1-naphthalen-1-ylpropenone, a related naphthalene-containing starting material. mdpi.com This method can be conducted under microwave irradiation, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. mdpi.comnih.gov Such microwave-assisted organic synthesis (MAOS) is a cornerstone of green chemistry, offering enhanced reaction rates and efficiency. mdpi.comnih.gov

Another area of development is the avoidance of hazardous reagents and harsh reaction conditions. Traditional multi-step syntheses of N-methyl-1-naphthalenemethanamine, a closely related compound, can be lengthy and commercially unviable. google.com Newer, patented processes aim to simplify these routes by using readily available starting materials and avoiding high-pressure hydrogenation with expensive and risky catalysts like platinum-on-carbon. google.com These improved methods focus on being simple, economical, and scalable, generating the final product in high yield with fewer impurities. google.com The development of chemoenzymatic synthesis routes, starting from inexpensive petrochemical feedstocks like naphthalene (B1677914), also represents a significant step towards sustainability in producing chiral intermediates. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

The naphthalene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs. ekb.eg Researchers are actively exploring new biological targets for derivatives of naphthalen-1-ylmethanamine, expanding their therapeutic potential beyond established applications.

Antiviral Activity: In the wake of the COVID-19 pandemic, significant research has focused on identifying inhibitors for viral proteins. Naphthalene-based compounds have been designed and investigated as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.govnih.gov Structure-based drug design has led to the identification of naphthalen-1-ylethanamine-containing small molecules that show effective inhibition of PLpro, making them promising candidates for further development as anti-COVID-19 therapeutics. nih.govnih.gov

Anticancer Properties: Derivatives of naphthalene are being evaluated for their anticancer activity against various human cancer cell lines. ijpsjournal.comhilarispublisher.com For instance, novel α-naphtholhydroxamate derivatives have demonstrated cytotoxicity against liver (HepG2), prostate (PC-3), colon (HT-29), and breast (MCF-7) cancer cells. hilarispublisher.com The mechanism of action for some of these compounds is linked to the generation of reactive oxygen species (ROS) within the cancer cells. hilarispublisher.com In silico studies, including molecular docking, are used to predict the binding affinity of these derivatives to potential targets like histone deacetylase (HDAC), an enzyme often implicated in cancer. ijpsjournal.comhilarispublisher.com

Antihyperglycemic Agents: The search for new treatments for diabetes has led to the synthesis and evaluation of novel substituted naphthalen-1-yl-methanone derivatives. nih.gov Certain compounds in this class have shown significant anti-hyperglycemic activity in animal models, with their mechanism potentially involving binding to the glucagon (B607659) receptor. nih.gov